molecular formula C20H13BrN2O B5179740 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B5179740
M. Wt: 377.2 g/mol
InChI Key: NPVVBQKJQDERJR-UHFFFAOYSA-N
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Description

2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the benzo[h]chromene core structure makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. This method includes the condensation of aromatic aldehydes, malononitrile, and cyclohexane-1,3-dione in the presence of a catalyst such as tetrabutylammonium hydrogen sulfate (TBAHS) under reflux conditions . This environmentally friendly procedure offers excellent yields and short reaction times. Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is related to its ability to disrupt tubulin polymerization, thereby blocking cell division during the metaphase stage . The compound may also interact with other cellular proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10,18H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVVBQKJQDERJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4Br)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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